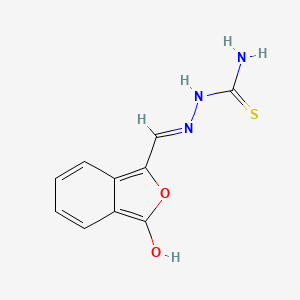

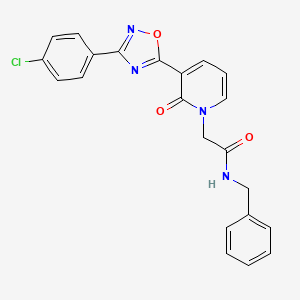

(Z)-2-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)hydrazinecarbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is an organic molecule with a complex structure. It contains an isobenzofuran moiety, which is a fused ring system consisting of a benzene ring and a furan ring. The molecule also contains a hydrazinecarbothioamide group, which suggests that it might have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy . Unfortunately, without specific data, I can’t provide a detailed analysis.Scientific Research Applications

Anticancer Potential

- Synthesis and Evaluation of Anticancer Activity : Compounds structurally similar to "(Z)-2-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)hydrazinecarbothioamide" have been synthesized and evaluated for their anticancer activity against various cancer cell lines such as breast, skin, and lung cancer. These compounds demonstrated moderate anticancer activity, highlighting the potential of such chemicals in developing new anticancer drugs. Molecular docking studies further supported their potential efficacy, suggesting that these compounds could serve as leads for the development of novel anticancer agents (Chaudhary et al., 2023).

Antifungal and Antioxidant Activities

- Metal Complexes with Antifungal and Antioxidant Properties : Research on metal complexes of compounds structurally related to the one has revealed significant antifungal activities against selected fungi types. Additionally, these complexes have shown encouraging antioxidant activities, indicating their potential for use in therapeutic applications requiring antioxidant properties (Al-Amiery et al., 2012).

Synthesis of Novel Compounds

- Heterocyclization to Form 1,3-Thiazolidin-4-ones : The reaction of related hydrazinecarbothioamides with certain reagents leads to the formation of 1,3-thiazolidin-4-ones, a class of compounds with diverse biological activities. This research underscores the versatility of hydrazinecarbothioamide derivatives in synthesizing novel heterocyclic compounds, which could have various pharmaceutical and material science applications (Hassan et al., 2016).

Molecular Docking and Biological Activities

- In vitro Anticancer, DNA Binding, and Cleavage Activities : Palladium(II) complexes based on isatin thiosemicarbazone derivatives, similar in structure to the query compound, have been synthesized and characterized. These complexes have demonstrated significant anticancer potency against human colorectal carcinoma cells and exhibited strong DNA intercalative activity, suggesting their potential as anticancer agents (Ali et al., 2017).

Future Directions

Properties

IUPAC Name |

[(E)-(3-hydroxy-2-benzofuran-1-yl)methylideneamino]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c11-10(16)13-12-5-8-6-3-1-2-4-7(6)9(14)15-8/h1-5,14H,(H3,11,13,16)/b12-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLXCYPPVWBTDNS-LFYBBSHMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(OC(=C2C=C1)O)C=NNC(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(OC(=C2C=C1)O)/C=N/NC(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2850885.png)

![2-{[3-(trifluoromethyl)anilino]methylene}naphtho[2,1-b]furan-1(2H)-one](/img/structure/B2850886.png)

![tert-Butyl 3-{[(3-aminopyridin-2-yl)amino]methyl}piperidine-1-carboxylate](/img/structure/B2850889.png)

![Methyl 2-(isobutylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2850893.png)

![5-Phenyl-2-(piperidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2850898.png)

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2850904.png)

![1-Cyclopentyl-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea](/img/structure/B2850906.png)